
(S)-2-METHOXY-N-PIPERIDIN-3-YL-BENZENESULFONAMIDE HYDROCHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-METHOXY-N-PIPERIDIN-3-YL-BENZENESULFONAMIDE HYDROCHLORIDE is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-METHOXY-N-PIPERIDIN-3-YL-BENZENESULFONAMIDE HYDROCHLORIDE typically involves the reaction of 2-methoxybenzenesulfonyl chloride with (3S)-piperidin-3-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-METHOXY-N-PIPERIDIN-3-YL-BENZENESULFONAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form a sulfonic acid derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-[(3S)-piperidin-3-yl]benzene-1-sulfonamide.
Reduction: Formation of 2-methoxy-N-[(3S)-piperidin-3-yl]benzenesulfonic acid.
Substitution: Formation of 2-halogen-N-[(3S)-piperidin-3-yl]benzene-1-sulfonamide.
Wissenschaftliche Forschungsanwendungen
(S)-2-METHOXY-N-PIPERIDIN-3-YL-BENZENESULFONAMIDE HYDROCHLORIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of (S)-2-METHOXY-N-PIPERIDIN-3-YL-BENZENESULFONAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. It acts as a competitive inhibitor of enzymes such as dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the replication of bacteria, thereby exerting its antibacterial effects . Additionally, it may interact with other molecular pathways, contributing to its diverse pharmacological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis.
Uniqueness
(S)-2-METHOXY-N-PIPERIDIN-3-YL-BENZENESULFONAMIDE HYDROCHLORIDE is unique due to its specific structural features, such as the presence of a methoxy group and a piperidine ring.
Eigenschaften
CAS-Nummer |
947532-58-3 |
---|---|
Molekularformel |
C12H19ClN2O3S |
Molekulargewicht |
306.81 |
IUPAC-Name |
2-methoxy-N-[(3S)-piperidin-3-yl]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C12H18N2O3S.ClH/c1-17-11-6-2-3-7-12(11)18(15,16)14-10-5-4-8-13-9-10;/h2-3,6-7,10,13-14H,4-5,8-9H2,1H3;1H/t10-;/m0./s1 |
InChI-Schlüssel |
INNUURYOUYWCOT-PPHPATTJSA-N |
SMILES |
COC1=CC=CC=C1S(=O)(=O)NC2CCCNC2.Cl |
Isomerische SMILES |
COC1=CC=CC=C1S(=O)(=O)N[C@H]2CCCNC2.Cl |
Kanonische SMILES |
COC1=CC=CC=C1S(=O)(=O)NC2CCCNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.